molecular formula C12H10N4S B1436532 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione CAS No. 5399-43-9

6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione

Cat. No. B1436532
CAS RN: 5399-43-9
M. Wt: 242.3 g/mol
InChI Key: QFKKQRAXWCUWTD-UHFFFAOYSA-N
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Description

“6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione” is a specialty product used for proteomics research . It belongs to the class of pyrazoles, which are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Scientific Research Applications

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to the specific compound mentioned, are privileged heterocycles in drug discovery. Their utilization as building blocks for developing drug-like candidates has demonstrated a broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agents. The structure-activity relationship (SAR) studies have gained significant attention, with many lead compounds derived for various disease targets, indicating room for further exploitation of this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, relevant due to its structural similarities, is key in medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. Recent investigations have focused on the synthesis of substituted pyrano[2,3-d]pyrimidine derivatives using diversified hybrid catalysts, highlighting the scaffold's wide applicability and the innovative transformations it enables in the synthesis of lead molecules (Parmar et al., 2023).

Regio-Orientation in Structure Assignment

The study of regio-orientation and regioselectivity in the reactions of aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidines, highlights the complexity and the synthetic challenges encountered in accurately assigning the structure of such compounds. This research area elucidates the significant chemical behavior of pyrazolo[1,5-a]pyrimidines, providing insights into the molecular design and synthesis of new derivatives (Mohamed & Mahmoud, 2019).

Biological Significance and Optical Sensors

Pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, have been explored for their biological and medicinal applications. They serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as optical sensors. This underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing novel sensing probes, besides their acknowledged biological and medicinal roles (Jindal & Kaur, 2021).

properties

IUPAC Name

6-methyl-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-14-11-10(12(17)15-8)7-13-16(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKQRAXWCUWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352274
Record name 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione

CAS RN

5399-43-9
Record name NSC1631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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